6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a synthetic organic compound with the molecular formula C20H24FN3O2 It is characterized by the presence of a pyridazinone core, a piperidine ring, and a fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting tert-butyl 4-piperidone with appropriate reagents under controlled conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through an acylation reaction using 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Cyclization to Form the Pyridazinone Core: The final step involves cyclization to form the pyridazinone core, typically using hydrazine derivatives under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: The compound is studied for its potential use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its potential use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group is believed to play a crucial role in binding to the active site of the target, while the piperidine and pyridazinone moieties contribute to the overall stability and specificity of the interaction. The compound may modulate the activity of the target protein, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Tert-butyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one
- 6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one
- 6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one
Uniqueness
6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic properties and enhances its binding affinity to specific molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-20(2,3)17-8-9-18(25)24(22-17)16-10-12-23(13-11-16)19(26)14-4-6-15(21)7-5-14/h4-9,16H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWVFSMAEDCKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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